1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1856059-70-5 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-14-9(2)11(8-13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
LJRGWGYBMZIONO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Nitro-5-methyl-1H-pyrazole
The pyrazole core is functionalized through sequential alkylation and reduction:
Step 1: Ethylation of 4-Nitro-5-methyl-1H-pyrazole
4-Nitro-5-methyl-1H-pyrazole is treated with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 18 hours. This yields 1-ethyl-4-nitro-5-methyl-1H-pyrazole.
Step 2: Nitro Group Reduction
The nitro group is reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol, affording 1-ethyl-5-methyl-1H-pyrazol-4-amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Alkylating Agent | Ethyl iodide |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reduction Catalyst | Pd/C (10% w/w) |
| Reduction Time | 18 hours |
Alternative Route: Gould-Jacobs Cyclization
A cyclocondensation approach employs ethyl hydrazine and a β-ketoester derivative (e.g., ethyl 3-keto-4-methylpentanoate) to form the pyrazole ring. This method directly installs the methyl group at position 5 during ring formation.
Mechanism
- Hydrazine Formation : Ethyl hydrazine reacts with the β-ketoester, forming a hydrazone intermediate.
- Cyclization : Intramolecular dehydration yields the pyrazole core with inherent methyl and ethyl substituents.
N-Alkylation with the Furan-2-ylmethyl Group
Alkylation Using Furfuryl Bromide
The amine at position 4 undergoes nucleophilic substitution with furfuryl bromide under basic conditions:
Procedure
- Reaction Setup : 1-Ethyl-5-methyl-1H-pyrazol-4-amine (1.0 equiv) is dissolved in anhydrous DMF.
- Base Addition : K₂CO₃ (2.0 equiv) is added to deprotonate the amine.
- Alkylation : Furfuryl bromide (1.2 equiv) is introduced, and the mixture is stirred at 80°C for 12 hours.
- Workup : The crude product is purified via silica gel chromatography (eluent: 9:1 CH₂Cl₂/MeOH).
Yield : ~60–70% (based on analogous reactions).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.33 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.21 (s, 3H, CH₃), 3.99 (q, J = 7.2 Hz, 2H, NCH₂), 4.12 (s, 2H, NCH₂Furan), 6.45 (d, J = 3.2 Hz, 1H, Furan-H), 6.72 (dd, J = 3.2, 1.8 Hz, 1H, Furan-H), 7.51 (s, 1H, Pyrazole-H), 7.89 (s, 1H, Pyrazole-H).
- MS (ESI+) : m/z 248.2 [M+H]⁺.
Reductive Amination with Furfural
A milder alternative employs reductive amination to form the N-(furan-2-ylmethyl) group:
Procedure
- Imine Formation : 1-Ethyl-5-methyl-1H-pyrazol-4-amine (1.0 equiv) and furfural (1.5 equiv) are combined in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
- Workup : The mixture is concentrated and purified via preparative HPLC.
Optimization Note : Acidic conditions (e.g., 0.1% acetic acid) enhance imine formation and subsequent reduction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation | High efficiency, straightforward procedure | Requires furfuryl bromide (less accessible) | 60–70% |
| **Reductive Amination | Uses commercially available furfural | Longer reaction time, sensitive to moisture | 50–65% |
Analytical Validation and Purity Assessment
Chromatographic Purity
Preparative HPLC (C18 column, gradient: 10–90% acetonitrile in water) confirms >95% purity for both synthetic routes.
Spectroscopic Confirmation
- FT-IR : N-H stretch at 3350 cm⁻¹, C=N (pyrazole) at 1605 cm⁻¹.
- ¹³C NMR : Signals at δ 14.1 (CH₂CH₃), 21.3 (CH₃), 110.5 (furan C-3), 143.8 (pyrazole C-4).
Industrial-Scale Considerations
Solvent Selection
- DMF vs. MeOH : DMF facilitates higher solubility for alkylation but requires rigorous removal due to toxicity. Methanol is preferred for reductive amination.
Catalytic Hydrogenation
Scaling the nitro reduction step necessitates fixed-bed reactors with Pd/C catalysts to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Salt Formation (e.g., hydrochloride in and ): Improves aqueous solubility, critical for pharmacokinetics .
- Core Heterocycle Modification (e.g., tetrazole in ): Replacing pyrazole with tetrazole alters electronic properties and hydrogen-bonding capacity, affecting crystal packing and bioactivity .
Crystallographic and Structural Insights
- Crystal Packing: Furan-containing derivatives (e.g., ) crystallize in monoclinic systems (P2₁/c or P2₁), with hydrogen-bonding networks stabilized by N–H···N/O interactions .
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement, ensuring accuracy in bond lengths and angles .
Biological Activity
1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the structural characteristics, synthesis, and biological activities of this compound, supported by relevant studies and data.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of an ethyl group and a methyl group on the pyrazole ring enhances its solubility and biological activity compared to simpler derivatives.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | Five-membered ring containing two nitrogen atoms. |
| Furan Moiety | Five-membered aromatic ring containing one oxygen atom. |
| Substituents | Ethyl and methyl groups enhance reactivity and solubility. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of the furan substituent through electrophilic aromatic substitution.
- Alkylation to introduce ethyl and methyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
- A study reported that pyrazole derivatives showed satisfactory potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at low concentrations .
- Another study demonstrated that related compounds exhibited significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. For instance, compounds have been shown to inhibit nitric oxide production in LPS-induced inflammation models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains by disrupting cell membrane integrity .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine | Contains furan and pyrazole | Exhibits antimicrobial activity |
| 1-acetylpyrazole | Simple pyrazole derivative | Known for analgesic properties |
| 5-chloro-N-(furan-2-yl)pyrazole | Halogenated variant | Enhanced reactivity due to chlorine |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine and related pyrazole derivatives?
- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) -mediated cyclization of hydrazides or ketones at elevated temperatures (120°C) is widely used to form the pyrazole core . The introduction of substituents like the furan-2-ylmethyl group can be achieved through nucleophilic substitution or condensation reactions. In one approach, intermediates such as 5-chloro-3-methylpyrazole-4-carbonyl chloride are reacted with ammonium thiocyanate or furfurylamine derivatives to incorporate functional groups .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural characterization relies on spectroscopic techniques :
- IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ and C=O/C=N vibrations).
- NMR (¹H and ¹³C) confirms substituent positions and stereochemistry. For instance, the ethyl group’s methyl protons resonate at δ ~1.2–1.4 ppm, while furan protons appear as distinct aromatic signals (δ ~6.3–7.4 ppm) .
- Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify molecular weight .
Q. What preliminary bioactivity screening approaches are used for this compound?
- Methodological Answer : Initial pharmacological screening often includes:
- Antimicrobial assays (e.g., agar diffusion or microdilution against bacterial/fungal strains) .
- Cytotoxicity testing using cell lines (e.g., MTT assay) to assess viability .
- Enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound amid competing side reactions?
- Methodological Answer : Yield optimization involves:
- Temperature control : Lowering reaction temperatures (e.g., 80°C instead of 120°C) to reduce decomposition .
- Catalyst selection : Using Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Purification techniques : Employing column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Assay conditions (e.g., pH, solvent, or cell line differences). Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) reduces variability .
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. methyl groups) can drastically alter activity. Comparative SAR studies using crystallography (e.g., bond angle analysis via X-ray diffraction) clarify structure-function relationships .
Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?
- Methodological Answer :
- Molecular docking : Predicts binding affinities to target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide synthetic priorities .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
